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Compound of Interest

Compound Name: Astragaloside II

Cat. No.: B1649417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published effects of Astragaloside II with

relevant alternatives, supported by experimental data. It is intended to serve as a resource for

independent verification and further research into the therapeutic potential of this natural

saponin.

I. Comparison with Losartan in a Model of Diabetic
Nephropathy
Astragaloside II has been investigated for its potential to ameliorate kidney damage in diabetic

nephropathy. A key study by Su et al. (2021) compared the efficacy of Astragaloside II with

losartan, an angiotensin II receptor blocker commonly used to manage this condition. The

study utilized a streptozotocin (STZ)-induced diabetic rat model.[1]
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Parameter
Control
Group

Diabetic
Model
Group

Astragalosi
de II (3.2
mg/kg/d)

Astragalosi
de II (6.4
mg/kg/d)

Losartan
(10
mg/kg/d)

Urinary

Albumin-to-

Creatinine

Ratio (ACR;

μg/mg)

~50 ~400 ~250 ~200 ~220

Podocyte

Apoptosis

(TUNEL-

positive

cells/glomerul

us)

~0.5 ~4.5 ~2.5 ~1.5 ~2.0

Cleaved

Caspase-3

Expression

(relative to

control)

1 ~3.5 ~2.0 ~1.5 ~1.8

LC3-II/LC3-I

Ratio (marker

of autophagy)

1 ~0.4 ~0.7 ~0.8 ~0.75

p62

Expression

(autophagy

substrate)

1 ~2.5 ~1.5 ~1.2 ~1.6

Data are approximated from graphical representations in Su et al. (2021) and are intended for

comparative purposes.

Experimental Protocol: STZ-Induced Diabetic
Nephropathy in Rats

Animal Model: Male Sprague-Dawley rats.
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Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at 55 mg/kg.

[1]

Treatment Groups:

Normal control rats.

Diabetic model rats (untreated).

Diabetic rats treated with losartan (10 mg/kg/day by gavage).[1]

Diabetic rats treated with Astragaloside II (3.2 and 6.4 mg/kg/day by gavage).[1]

Treatment Duration: 9 weeks.[1]

Key Outcome Measures:

Renal Function: Urinary albumin and creatinine levels were measured to determine the

albumin-to-creatinine ratio (ACR).

Histopathology: Kidney sections were stained with Hematoxylin and Eosin (H&E) and

Periodic acid-Schiff (PAS) to assess glomerular and tubular morphology.[1]

Apoptosis: Podocyte apoptosis was evaluated by TUNEL assay and immunohistochemical

staining for cleaved caspase-3.[2]

Autophagy/Mitophagy: The expression of autophagy-related proteins LC3 and p62, and

mitophagy-related proteins PINK1 and Parkin were measured by Western blot.[1][3]

Oxidative Stress: The expression of Nrf2 and Keap1 was determined by Western blot.[1]

Signaling Pathway: Nrf2 and PINK1/Parkin in Diabetic
Nephropathy
Astragaloside II appears to exert its protective effects in diabetic nephropathy in part through

the activation of the Nrf2 and PINK1/Parkin signaling pathways.[1] Nrf2 is a key regulator of the

antioxidant response, while the PINK1/Parkin pathway is crucial for mitophagy, the selective

removal of damaged mitochondria.
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Caption: Astragaloside II signaling in diabetic nephropathy. (Max Width: 760px)

II. Comparison with Astragaloside IV in a Model of
Ulcerative Colitis
Both Astragaloside II and its more extensively studied counterpart, Astragaloside IV, have

demonstrated protective effects in experimental models of ulcerative colitis.
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Parameter Control Group
DSS Model
Group

Astragaloside
II (50 mg/kg)

Astragaloside
IV (200 mg/kg)

Disease Activity

Index (DAI)
0 ~3.5 ~1.5 ~1.0

Colon Length

(cm)
~8.0 ~5.5 ~7.0 ~7.5

MPO Activity

(U/g tissue)
~1.0 ~4.5 ~2.0 ~1.5

TNF-α Level

(pg/mg protein)
~20 ~80 ~40 ~30

IL-6 Level

(pg/mg protein)
~15 ~60 ~30 ~25

Data are approximated from graphical representations in Qiao et al. (2019) and Wu & Chen

(2019) for comparative purposes.

Experimental Protocol: DSS-Induced Ulcerative Colitis
in Mice

Animal Model: Male C57BL/6 mice.

Induction of Colitis: Administration of 3% (w/v) dextran sulfate sodium (DSS) in the drinking

water for 5-7 consecutive days.[4]

Treatment Groups:

Control group (drinking water without DSS).

DSS model group.

DSS group treated with Astragaloside II (e.g., 30 and 50 mg/kg, oral gavage).

DSS group treated with Astragaloside IV (e.g., 50 and 200 mg/kg, oral gavage).[5]
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Treatment Duration: Typically 10-14 days, with treatment starting before or concurrently with

DSS administration.[4]

Key Outcome Measures:

Clinical Assessment: Daily monitoring of body weight, stool consistency, and rectal

bleeding to calculate the Disease Activity Index (DAI).[4]

Macroscopic Evaluation: Measurement of colon length at the end of the experiment.

Inflammatory Markers: Myeloperoxidase (MPO) activity and levels of pro-inflammatory

cytokines (TNF-α, IL-1β, IL-6) in colon tissue homogenates measured by ELISA.[6]

Signaling Pathway Analysis: Expression of proteins in the NF-κB and HIF-1α pathways

determined by Western blot.[6]

Experimental Workflow: In Vivo Model of Ulcerative
Colitis
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Caption: Workflow for DSS-induced ulcerative colitis model. (Max Width: 760px)
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III. Enhancement of Cisplatin Chemosensitivity in
Gastric Cancer Cells
Astragaloside II has been shown to enhance the cytotoxic effects of the chemotherapeutic

agent cisplatin in human gastric cancer cells (SGC-7901) by inhibiting protective autophagy.

Quantitative Data Summary
Treatment
Group

Cell Viability
(%)

Apoptosis
Rate (%)

LC3-II/LC3-I
Ratio

p62
Expression

Control 100 ~2 ~1.0 ~1.0

Cisplatin (5 μM) ~70 ~15 ~2.5 ~0.6

Astragaloside II

(50 μM)
~95 ~5 ~1.2 ~1.5

Cisplatin (5 μM)

+ Astragaloside II

(50 μM)

~40 ~35 ~1.8 ~1.8

Data are approximated from graphical representations in Yang et al. (2016) for comparative

purposes.

Experimental Protocol: In Vitro Chemosensitization
Assay

Cell Line: Human gastric cancer cell line SGC-7901.

Treatment Groups:

Untreated control.

Cisplatin alone (e.g., 5 μM).

Astragaloside II alone (e.g., 50 μM).[7]

Combination of cisplatin and Astragaloside II.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1649417?utm_src=pdf-body
https://www.benchchem.com/product/b1649417?utm_src=pdf-body
https://www.caymanchem.com/product/40139/astragaloside-ii
https://www.benchchem.com/product/b1649417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Duration: Typically 24-48 hours.

Key Outcome Measures:

Cell Viability: Assessed using the MTT assay.

Apoptosis: Measured by flow cytometry after Annexin V-FITC/PI staining.

Autophagy: Monitored by observing the formation of GFP-LC3 puncta using fluorescence

microscopy and by measuring the protein levels of LC3 and p62 via Western blot.[8]

Signaling Pathway Analysis: Expression and phosphorylation of key proteins in the

PI3K/Akt/mTOR pathway determined by Western blot.[8]

Signaling Pathway: Inhibition of Autophagy via
PI3K/Akt/mTOR
Cisplatin can induce a protective autophagic response in cancer cells, which limits its

therapeutic efficacy. Astragaloside II appears to counteract this by inhibiting autophagic flux,

potentially through the modulation of the PI3K/Akt/mTOR pathway.[8]
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Caption: Astragaloside II's role in cisplatin chemosensitivity. (Max Width: 760px)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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